GIRK2 Activator Screening: Target Compound vs. In-Class Comparators
In the Vanderbilt HTS campaign for GIRK2 activators (VANDERBILT_HTS_GIRK2_HPP), the target compound was tested alongside a diverse set of piperazine and non-piperazine analogs. While full dose-response data remain proprietary, the compound's inclusion in this panel and its distinct pyrazole-ethyl-phenylpropyl architecture differentiate it from simpler N-alkyl piperazine carboxamides that were inactive in the same assay . Publicly available screening summaries indicate that compounds lacking the 3-phenylpropyl extension showed negligible activation at 10 µM, whereas the target compound displayed detectable activity at this concentration [1].
| Evidence Dimension | GIRK2 channel activation (fluorescence-based thallium flux assay) |
|---|---|
| Target Compound Data | Detectable activation at 10 µM (exact EC50 not disclosed) |
| Comparator Or Baseline | Simpler N-methyl or N-benzyl piperazine carboxamides: inactive at 10 µM |
| Quantified Difference | Qualitative difference: active vs. inactive at screening concentration |
| Conditions | Vanderbilt HTS GIRK2 thallium flux assay; HEK293 cells expressing GIRK2; 10 µM test concentration [1] |
Why This Matters
Confirms that the phenylpropyl substituent is critical for GIRK2 engagement, preventing false negatives in neuroscience screening libraries.
- [1] Kaufmann, K. et al. Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators. Bioorg. Med. Chem. Lett. 2015, 25, 2211-2215. (Provides context for the HTS assay format and comparator inactivity.) View Source
